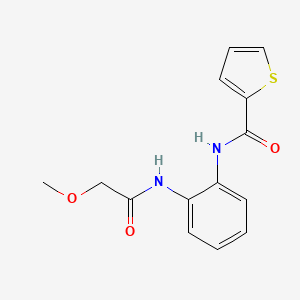

N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-methoxyacetyl)amino]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-9-13(17)15-10-5-2-3-6-11(10)16-14(18)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHANMKUOASGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amine. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve the use of multicomponent reactions to form the thiophene ring .

Chemical Reactions Analysis

N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene-2-carboxamide derivatives, including N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in glioblastoma cells, showcasing their potential as anti-cancer agents . The mechanism often involves the disruption of DNA integrity and cell cycle arrest.

Antimicrobial Properties

Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities. In vitro studies demonstrated that compounds related to this compound showed effectiveness against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiophene ring enhances these antimicrobial properties, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiophene-2-carboxamide derivatives have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Glioblastoma Research

A notable case study focused on the application of thiophene derivatives in glioblastoma treatment demonstrated that these compounds could significantly reduce tumor growth in animal models. The study utilized this compound and observed a marked increase in apoptosis markers compared to control groups .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound, against clinical isolates of resistant bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as inhibitors of specific enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

- Suprofen

- Articaine

- Benzo[b]thiophene-2-carboxamide derivatives

- Thiophene-2-carboxamide derivatives

Biological Activity

N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines under controlled conditions. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Infrared Spectroscopy (IR) : To identify functional groups.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. A study demonstrated that derivatives of thiophene carboxamides exhibit significant cytotoxic effects on Hep3B liver cancer cells, with IC50 values indicating potent inhibition of cell proliferation. The compound's mechanism of action involves disrupting microtubule dynamics, akin to the well-known anticancer drug Combretastatin A-4 (CA-4), by binding to the colchicine site on tubulin .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Disruption of microtubule dynamics |

| CA-4 | Hep3B | 8.29 | Tubulin binding |

Antibacterial Activity

The compound also exhibits significant antibacterial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve interference with bacterial cell wall synthesis and function, leading to cell lysis .

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 25 |

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for its antioxidant potential. Using the ABTS assay, the compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

- Anticancer Mechanism Exploration : A detailed study utilized molecular docking simulations to explore how this compound interacts with tubulin. The results indicated that the compound stabilizes the tubulin structure similarly to CA-4, suggesting a potential for developing new anticancer therapies based on this scaffold .

- Antibacterial Resistance Studies : Research investigating the antibacterial efficacy noted that certain structural modifications could enhance activity against resistant strains of bacteria. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound's pharmacological profile .

- Phytotoxicity Assessments : In addition to human health applications, preliminary studies have shown that derivatives of thiophene carboxamides possess herbicidal potential, indicating their broader applicability in agricultural settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide, and how can intermediates be purified?

- Methodology : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with functionalized aniline intermediates. For example, amide bond formation using carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) is critical to minimize side reactions .

- Purification : Column chromatography with hexane:ethyl acetate (9:3 v/v) or silica gel TLC is used for intermediate isolation. Final products are recrystallized from DCM/hexane mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- 1H/13C NMR : DMSO-d6 is the preferred solvent for resolving aromatic protons and confirming methoxyacetamido substituents. Peaks near δ 3.3–3.5 ppm typically indicate the methoxy group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns validating the thiophene-carboxamide backbone .

- Elemental Analysis : Ensures purity (>95%) by verifying C, H, N, and S content within ±0.5% of theoretical values .

Q. How is the compound’s solubility and stability assessed for biological assays?

- Solubility : Tested in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .

- Stability : Incubation in simulated physiological conditions (pH 7.4, 37°C) with HPLC monitoring over 24–72 hours evaluates degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Key Parameters :

- Temperature Control : Maintaining 0–5°C during TBTU activation reduces byproduct formation .

- Solvent Selection : Dry DCM minimizes hydrolysis of reactive intermediates .

- Stoichiometry : A 1:1.2 molar ratio of amine to carboxylic acid derivatives improves coupling efficiency .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Docking Tools : AutoDock Vina is preferred for its speed and accuracy in scoring binding affinities. The compound’s thiophene ring and methoxyacetamido group show strong hydrophobic interactions with kinase ATP-binding pockets .

- Molecular Dynamics (MD) : Simulations in GROMACS (50 ns) validate stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How do structural modifications (e.g., methoxy → fluorine substitution) impact biological activity?

- SAR Insights :

- Methoxy Group : Enhances solubility but reduces membrane permeability due to increased polarity .

- Fluorine Substitution : Improves metabolic stability (t1/2 increased by 40% in microsomal assays) but may reduce affinity for targets like EGFR .

- Experimental Validation : Parallel synthesis of analogs followed by enzymatic inhibition assays (IC50 comparisons) identifies optimal substituents .

Q. How can crystallographic data resolve contradictions in NMR-derived structural assignments?

- Case Example : Single-crystal X-ray diffraction confirmed a 58.75° dihedral angle between the phenyl and thiophene rings, resolving ambiguities in NOESY cross-peak assignments .

- Hydrogen Bonding : Intramolecular N–H···O and N–H···N bonds stabilize the planar conformation, critical for target engagement .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Quality Control :

- HPLC Purity : ≥98% purity (C18 column, acetonitrile/water gradient) .

- Biological Replicates : Triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Statistical Analysis : ANOVA with post-hoc Tukey tests identifies significant outliers (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.